![molecular formula C13H13F2N3S2 B12541196 N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea CAS No. 835629-64-6](/img/structure/B12541196.png)
N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzylamine with 4-ethyl-2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-methyl-1,3-thiazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-oxazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-imidazol-2-yl)thiourea
Uniqueness
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is unique due to the presence of both the difluorophenyl and ethyl groups, which enhance its chemical stability and biological activity
Propiedades
Número CAS |
835629-64-6 |
|---|---|
Fórmula molecular |
C13H13F2N3S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[(2,6-difluorophenyl)methyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H13F2N3S2/c1-2-8-7-20-13(17-8)18-12(19)16-6-9-10(14)4-3-5-11(9)15/h3-5,7H,2,6H2,1H3,(H2,16,17,18,19) |
Clave InChI |
ZEPJYMUCSFOFGD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)NC(=S)NCC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
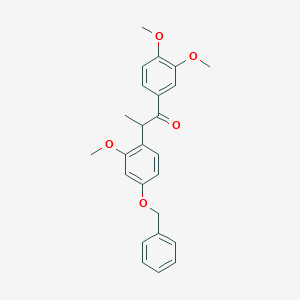
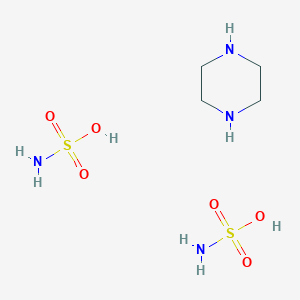
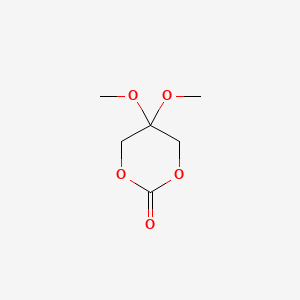
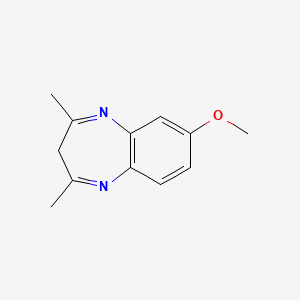

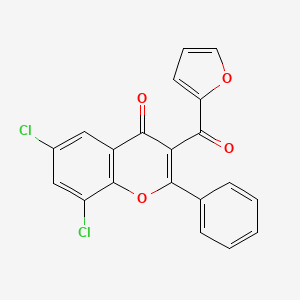
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
